2-Butene-1,1-diyl diacetate

enzymatic acylation acyl donor hydrolase

2-Butene-1,1-diyl diacetate (CAS 5860-35-5), also known as crotonaldehyde diacetate or trans-1,1-diacetoxy-2-butene, is an α,β-unsaturated geminal diacetate (acylal) derived from crotonaldehyde and acetic anhydride. It belongs to the class of 1,1-diacetates that serve as protected aldehyde equivalents in organic synthesis, offering distinct stability profiles under neutral and basic conditions relative to free aldehydes.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 5860-35-5
Cat. No. B11996425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butene-1,1-diyl diacetate
CAS5860-35-5
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC=CC(OC(=O)C)OC(=O)C
InChIInChI=1S/C8H12O4/c1-4-5-8(11-6(2)9)12-7(3)10/h4-5,8H,1-3H3/b5-4+
InChIKeyYSKRCULMSHXOLA-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butene-1,1-diyl diacetate (CAS 5860-35-5): Chemical Identity and Core Physicochemical Profile


2-Butene-1,1-diyl diacetate (CAS 5860-35-5), also known as crotonaldehyde diacetate or trans-1,1-diacetoxy-2-butene, is an α,β-unsaturated geminal diacetate (acylal) derived from crotonaldehyde and acetic anhydride. It belongs to the class of 1,1-diacetates that serve as protected aldehyde equivalents in organic synthesis, offering distinct stability profiles under neutral and basic conditions relative to free aldehydes [1]. The compound exists predominantly in the thermodynamically more stable (E)-configuration and exhibits calculated physicochemical parameters including a boiling point of 214.9 °C at 760 mmHg, flash point of 87.2 °C, density of 1.066 g/cm³, and a logP of approximately 1.1 .

Why Generic Substitution of Crotonaldehyde Diacetate Fails: The Critical Role of α,β-Unsaturation in Acetal Selection


In-class substitution of 2-butene-1,1-diyl diacetate with alternative aldehyde protecting groups or crotonaldehyde derivatives cannot be performed without experimental validation because the α,β-unsaturated moiety fundamentally alters both the chemical reactivity and the synthetic utility of the diacetate [1]. Unlike saturated geminal diacetates, the conjugated double bond in crotonaldehyde diacetate enables acetic acid elimination to generate 1-acetoxy-1,3-dienes, which are essential diene components in Diels-Alder cycloadditions—a reactivity pathway entirely absent in saturated analogs [2]. Furthermore, the geminal diacetate protecting group strategy differs mechanistically from diethyl acetal protection, with diacetates offering distinct advantages in enzymatic acylation reactions where vinyl acetate alternatives generate acetaldehyde that inhibits certain hydrolases [3]. These functional divergences mean that procurement decisions must be driven by specific reaction requirements rather than assuming functional interchangeability among crotonaldehyde derivatives.

Quantitative Differentiation Evidence for 2-Butene-1,1-diyl diacetate Versus Relevant Comparators


Geminal Diacetate Versus Vinyl Acetate: Higher Reactivity with Hydrolases Sensitive to Acetaldehyde

Geminal diacetates, including crotonaldehyde diacetate as a representative member of the class, demonstrate higher reactivity than vinyl acetate when employed as acyl donors for hydrolases that are sensitive to acetaldehyde inhibition. This class-level advantage stems from the fact that geminal diacetates release an aldehyde co-product rather than acetaldehyde, thereby preserving enzymatic activity in sensitive systems [1]. Under optimized enzymatic acylation conditions, geminal diacetates achieved yields up to 98% without E/Z isomerization of the double bond, whereas vinyl acetate under comparable conditions generates acetaldehyde that progressively inhibits the enzyme [1].

enzymatic acylation acyl donor hydrolase acetaldehyde inhibition

Unsaturated Geminal Diacetate Versus Saturated Analog: Unique Diels-Alder Precursor Capability

The α,β-unsaturated geminal diacetate 2-butene-1,1-diyl diacetate undergoes elimination of acetic acid to generate 1-acetoxy-1,3-dienes, which serve as reactive diene components in Diels-Alder cycloadditions. This reactivity pathway is structurally precluded in saturated geminal diacetates such as butane-1,1-diyl diacetate, which lack the conjugated π-system necessary for elimination and subsequent cycloaddition [1]. The generated 1-acetoxy-1,3-dienes from crotonaldehyde diacetate have been successfully employed in [4+2] cycloadditions with various dienophiles to construct six-membered carbocyclic frameworks, a transformation that saturated diacetate analogs cannot undergo [1].

Diels-Alder 1-acetoxy-1,3-diene cycloaddition α,β-unsaturated aldehyde

Geminal Diacetate Protection Versus Diethyl Acetal: Superior Performance in Intramolecular Friedel-Crafts Cyclization

Geminal diacetates derived from α,β-unsaturated aldehydes, including crotonaldehyde diacetate, serve as effective substrates for intramolecular Friedel-Crafts cyclization to produce indenyl acetates, a transformation that proceeds with distinct efficiency compared to alternative acetal protecting groups. Under catalytic FeCl₃ conditions (4-6 mol%), 2-alkylcinnamaldehydes were converted to 2-alkyl-1H-inden-1-yl acetates in yields ranging from 36% to 89% via the intermediacy of geminal diacetates [1]. In contrast, the corresponding dimethyl acetals of (E)-2-alkylcinnamaldehydes cyclize to yield 1-alkoxy-2-alkyl-1H-indenes, which require subsequent two-step transformation (base-catalyzed double bond migration followed by acid-catalyzed hydrolysis) to access the indanone products [1]. The geminal diacetate route thus provides direct access to the desired indenyl acetate framework in a single operation.

Friedel-Crafts cyclization indenyl acetate Lewis acid catalysis

Stability Profile: Geminal Diacetates Exhibit Stability in Neutral and Basic Media Distinct from Free Aldehydes

Geminal diacetates (acylals), including 2-butene-1,1-diyl diacetate, are established as stable carbonyl protecting groups under neutral and basic conditions where free aldehydes such as crotonaldehyde undergo rapid polymerization, oxidation, and condensation reactions [1]. Crotonaldehyde, as a free α,β-unsaturated aldehyde, is known to undergo degradation upon storage through polymerization and acetal formation, often requiring stabilizers such as hydroquinone or water and purification by distillation before use [2]. In contrast, geminal diacetates are stable under these storage and handling conditions, enabling long-term reagent storage without degradation. Additionally, chemoselective protection of aldehydes in the presence of ketones is achievable with geminal diacetate formation, a selectivity not accessible with many alternative protection protocols [3].

protecting group stability basic conditions aldehyde protection

Optimal Application Scenarios for 2-Butene-1,1-diyl diacetate Based on Quantitative Differentiation Evidence


Enzymatic Acylation Workflows with Acetaldehyde-Sensitive Hydrolases

2-Butene-1,1-diyl diacetate is optimally deployed in enzymatic acylation reactions employing hydrolases that are inhibited by acetaldehyde accumulation. In these systems, geminal diacetates have been shown to achieve yields up to 98% without E/Z isomerization of the double bond, outperforming vinyl acetate which releases inhibitory acetaldehyde that progressively reduces enzyme turnover [1]. The aldehyde co-product released from geminal diacetates does not inhibit acetaldehyde-sensitive hydrolases, enabling sustained enzymatic activity throughout the reaction course [1].

Diels-Alder Cycloaddition Library Synthesis Using Masked 1-Acetoxy-1,3-dienes

This compound is uniquely suited for synthetic sequences requiring a masked 1-acetoxy-1,3-diene building block. Upon elimination of acetic acid, 2-butene-1,1-diyl diacetate generates 1-acetoxy-1,3-dienes that function as reactive dienes in Diels-Alder cycloadditions [1]. Saturated geminal diacetate analogs cannot undergo this elimination pathway and are thus functionally inert for cycloaddition applications [1]. This reactivity makes the compound valuable for constructing six-membered carbocyclic frameworks in natural product synthesis and medicinal chemistry libraries.

Single-Step Indenyl Acetate Synthesis via Intramolecular Friedel-Crafts Cyclization

In synthetic routes targeting indenyl acetate and indanone scaffolds, geminal diacetates derived from α,β-unsaturated aldehydes enable a single-step cyclization to the desired indenyl acetate framework under catalytic FeCl₃ conditions (4-6 mol%) [1]. This pathway avoids the two additional steps required when using dimethyl acetal protecting groups, which yield 1-alkoxyindenes that must undergo base-catalyzed double bond migration followed by acid hydrolysis to reach the ketone oxidation state [1]. The step-economy advantage makes crotonaldehyde diacetate the preferred building block for efficient access to this privileged scaffold class.

Stable Aldehyde Surrogate for Extended Storage and Multi-Step Synthesis

When synthetic planning requires a stable, storable form of crotonaldehyde that can be deployed in multi-step sequences without premature aldehyde unmasking, 2-butene-1,1-diyl diacetate provides a robust protecting group solution. Free crotonaldehyde requires stabilizers and pre-use distillation due to polymerization and acetal formation upon storage [1], whereas the geminal diacetate form remains stable under neutral and basic storage conditions without specialized handling [2]. This stability profile reduces operational complexity and procurement costs associated with aldehyde stabilizer systems and purification workflows.

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